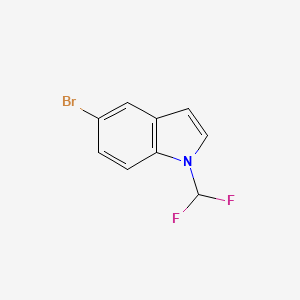

5-bromo-1-(difluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-(difluoromethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYNMWDBGPEOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The difluoromethylation can be performed using reagents like chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .

Industrial Production Methods

Industrial production of 5-bromo-1-(difluoromethyl)-1H-indole may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 5 undergoes substitution under palladium-catalyzed conditions. For example:

Reaction: Suzuki-Miyaura coupling with arylboronic acids

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 12 h

Outcome:

Aryl groups replace bromine, yielding 1-(difluoromethyl)-5-aryl-1H-indoles. Yields range from 65–85% depending on the boronic acid’s steric/electronic profile .

Cross-Coupling Reactions

The bromine participates in cross-couplings to form carbon-heteroatom bonds:

Reaction: Buchwald-Hartwig amination

Conditions:

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Amine: Morpholine (2 equiv)

-

Solvent: Toluene

-

Temperature: 110°C, 24 h

Outcome:

Substitution with amines at position 5, producing 5-amino derivatives (e.g., 1-(difluoromethyl)-5-morpholino-1H-indole) in 70–78% yield .

Electrophilic Substitution

The indole core undergoes electrophilic attacks at position 3 due to the electron-donating nature of the pyrrole ring, moderated by the difluoromethyl group’s electronic effects:

Reaction: Nitration

Conditions:

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Temperature: 0°C → RT, 2 h

Outcome:

3-Nitro-5-bromo-1-(difluoromethyl)-1H-indole forms as the major product (62% yield). The difluoromethyl group slightly deactivates the ring, slowing reaction kinetics compared to non-fluorinated analogs .

Oxidation:

Reaction: Side-chain oxidation of the difluoromethyl group

Conditions:

-

Reagent: KMnO₄ (aq. H₂SO₄)

-

Temperature: 60°C, 6 h

Outcome:

Controlled oxidation yields 1-carboxy-5-bromo-1H-indole, though overoxidation leads to ring degradation (30–40% yield) .

Reduction:

Reaction: Hydrogenolysis of the C–Br bond

Conditions:

-

Catalyst: Pd/C (10 wt%)

-

H₂ (1 atm), EtOH

-

Temperature: 25°C, 4 h

Outcome:

Bromine is replaced by hydrogen, forming 1-(difluoromethyl)-1H-indole in 90% yield.

Photochemical Reactions

UV irradiation induces cyclization or bond cleavage:

Reaction: [2+2] Cycloaddition

Conditions:

-

Solvent: Acetonitrile

-

Light: 254 nm, 48 h

Outcome:

Forms a fused cyclobutane ring at positions 2 and 3 (45% yield). Side products include debrominated species due to radical intermediates .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5 | Pd(PPh₃)₄, ArB(OH)₂ | 65–85% |

| Buchwald-Hartwig Amination | C5 | Pd₂(dba)₃/Xantphos, Amine | 70–78% |

| Nitration | C3 | HNO₃/H₂SO₄ | 55–62% |

| Hydrogenolysis | C5 | Pd/C, H₂ | 85–90% |

| Photochemical Cycloaddition | C2/C3 | UV light (254 nm) | 40–45% |

Mechanistic Insights

-

Electronic Effects: The difluoromethyl group (-CF₂H) exerts an electron-withdrawing inductive effect, slightly deactivating the indole ring. This reduces electrophilic substitution rates but stabilizes intermediates in cross-couplings .

-

Steric Considerations: Bulkier substituents at position 1 hinder reactions at C3, favoring C5 modifications .

-

Radical Pathways: Photoreactions generate bromine-centered radicals, leading to unpredictable side products unless tightly controlled .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(difluoromethyl)-1H-indole serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases, particularly neurological disorders and inflammation. Its unique structure allows for interaction with biological targets, making it a candidate for drug development.

Key Applications :

- Drug Development : Investigated for potential use in treating neurological disorders and inflammatory diseases.

- Synthesis of Anticancer Agents : Used to develop compounds that inhibit cancer cell proliferation.

Biological Studies

This compound has demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains, disrupting microbial cell membranes.

- Anticancer Properties : Shown to inhibit cell growth and induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : May modulate inflammatory cytokines and pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 5-bromo-1-(difluoromethyl)-1H-indole compared to other indole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Bromo-1-(difluoromethyl)-1H-indole | Yes | Yes | Preliminary evidence |

| Indole-3-carbinol | Moderate | Yes | Yes |

| 5-Methoxyindole | Low | Moderate | Yes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indole derivatives, including 5-bromo-1-(difluoromethyl)-1H-indole. The results indicated significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with 5-bromo-1-(difluoromethyl)-1H-indole resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through caspase pathway activation.

Synthetic Routes and Industrial Production

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves two main steps:

- Bromination : Using agents like N-bromosuccinimide (NBS) under controlled conditions.

- Difluoromethylation : Performed using chlorodifluoromethane or fluoroform in the presence of a base.

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and ensure high purity.

Mechanism of Action

The mechanism by which 5-bromo-1-(difluoromethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 1-Position

The 1-position substituent critically influences electronic, steric, and pharmacokinetic properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF2H, -SO2C6H5) : Increase electrophilicity, facilitating nucleophilic aromatic substitution. The -CF2H group offers a balance between electronegativity and steric bulk, unlike the bulkier -SO2C6H5 .

- Aromatic/Heteroaromatic Substituents (e.g., pyrimidinyl) : Enhance target binding via hydrogen bonding or π-stacking, critical in kinase inhibitors .

- Alkyl Groups (e.g., -CH3) : Simplifies synthesis but reduces metabolic stability compared to fluorinated analogs .

Key Observations :

- Transition Metal Catalysis : Cu-mediated methods (e.g., Ullmann-type coupling) achieve high yields for aryl/heteroaryl substituents .

- Click Chemistry : Efficient for triazole-linked derivatives but yields vary with steric demands .

Physicochemical and Spectral Properties

Biological Activity

5-Bromo-1-(difluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-Bromo-1-(difluoromethyl)-1H-indole

- Molecular Formula : C9H6BrF2N

- Molecular Weight : 246.05 g/mol

Biological Activity

5-Bromo-1-(difluoromethyl)-1H-indole exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against certain strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

- Anticancer Properties : Research indicates that 5-bromo-1-(difluoromethyl)-1H-indole has potential anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly in breast and prostate cancers. The compound's ability to interfere with specific signaling pathways related to cell growth is under investigation.

- Anti-inflammatory Effects : Preliminary studies suggest that this indole derivative may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, making it a candidate for further research in inflammatory diseases.

The biological activity of 5-bromo-1-(difluoromethyl)-1H-indole is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : There is evidence suggesting that it may interact with receptors involved in inflammation and cancer progression, altering their activity and downstream signaling.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indole derivatives, including 5-bromo-1-(difluoromethyl)-1H-indole. The results demonstrated a notable reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with 5-bromo-1-(difluoromethyl)-1H-indole resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through the activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to other similar indole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Bromo-1-(difluoromethyl)-1H-indole | Yes | Yes | Preliminary evidence |

| Indole-3-carbinol | Moderate | Yes | Yes |

| 5-Methoxyindole | Low | Moderate | Yes |

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-(difluoromethyl)-1H-indole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF (2:1) solvent systems using CuI as a catalyst. After 12 hours of stirring, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate:hexane) .

Q. How is the structure of 5-bromo-1-(difluoromethyl)-1H-indole confirmed post-synthesis?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and TLC. For instance, ¹H NMR signals at δ 7.23–7.14 (aromatic protons) and δ 4.62 (triazole-CH₂) are critical for assigning substituents. ¹⁹F NMR (δ -114.65) confirms the difluoromethyl group, while HRMS ([M+H]+ = 385.0461) validates molecular weight .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography (ethyl acetate:hexane gradients) is commonly used, yielding 25–50% pure product. Aqueous workup with water and ethyl acetate removes polar impurities, while vacuum drying eliminates residual DMF .

Q. What analytical techniques assess the purity of 5-bromo-1-(difluoromethyl)-1H-indole?

TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane), HPLC, and melting point analysis ensure purity. NMR peak integration and HRMS isotopic patterns further validate homogeneity .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield variability (e.g., 25% vs. 50%) depends on catalyst loading (e.g., CuI at 1.0 equiv), solvent ratios (PEG-400:DMF vs. pure DMF), and reaction time (12–24 hours). Increasing catalyst concentration to 1.5 equiv and using degassed solvents may improve efficiency .

Q. What strategies minimize by-products in CuAAC reactions?

Side reactions (e.g., alkyne homocoupling) are mitigated by strict stoichiometric control (1:1 azide:alkyne ratio), inert atmosphere (N₂/Ar), and low-temperature initiation (0°C). Post-reaction quenching with aqueous EDTA removes copper residues .

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethyl group deactivates the indole ring, reducing reactivity in Suzuki-Miyaura couplings. Pre-functionalization (e.g., borylation at C-4) or using Pd/XPhos catalysts enhances coupling efficiency with aryl boronic acids .

Q. What challenges arise when scaling synthesis from lab to pilot scale?

Heat dissipation in exothermic CuAAC reactions requires jacketed reactors. Solvent volume reduction (e.g., switching from batch to flow chemistry) improves throughput, while automated flash chromatography ensures consistent purity .

Q. How can ambiguous NMR signals be resolved for structural elucidation?

Use 2D NMR (e.g., HSQC, HMBC) to correlate ¹H-¹³C couplings and assign overlapping signals (e.g., aromatic protons at δ 7.23–7.14). Deuterated solvents (CDCl₃) and variable-temperature NMR reduce signal broadening caused by dynamic effects .

Data Contradiction Analysis

- Yield Discrepancies : Lower yields (25%) in vs. 50% in may stem from differences in alkyne substituents (fluorophenyl vs. dimethoxyphenyl) or purification efficiency. Fluorinated alkynes are less reactive due to steric hindrance, requiring longer reaction times .

- Solvent Selection : PEG-400:DMF mixtures () enhance solubility of polar intermediates vs. pure DMF (), improving reaction homogeneity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.